molecular formula C19H14IN3O5S B5206965 3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide

3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide

Cat. No. B5206965
M. Wt: 523.3 g/mol
InChI Key: GZLJEECMBMREGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Scientific Research Applications

3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has been shown to have a variety of potential applications in scientific research. One area of research where this compound has been studied is in the development of new drugs for the treatment of cancer. This compound has been shown to have potent anti-tumor activity in vitro, and it has been suggested that it may be useful in the development of new cancer therapies.

Mechanism of Action

The mechanism of action of 3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation. This inhibition leads to the arrest of cell growth and division, which may contribute to the compound's anti-tumor activity.
Biochemical and Physiological Effects:
In addition to its potential anti-tumor activity, 3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation, which may make it useful in the development of new anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has been shown to have potent biological activity, which makes it a useful tool for studying various biological processes. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which may limit its usefulness in certain experiments.

Future Directions

There are many potential future directions for research on 3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide. One area of research that is particularly promising is the development of new cancer therapies based on this compound. Additionally, this compound may have potential applications in the development of new anti-inflammatory drugs, as well as in the study of various biological processes. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in scientific research.

Synthesis Methods

The synthesis of 3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide involves the reaction of 4-iodoaniline with 2-nitrobenzenesulfonyl chloride. This reaction results in the formation of the intermediate 4-iodo-N-(2-nitrobenzenesulfonyl)aniline, which is then reacted with benzoyl chloride to yield the final product.

properties

IUPAC Name

3-[(4-iodophenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14IN3O5S/c20-14-8-10-15(11-9-14)22-29(27,28)16-5-3-4-13(12-16)19(24)21-17-6-1-2-7-18(17)23(25)26/h1-12,22H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLJEECMBMREGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14IN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.